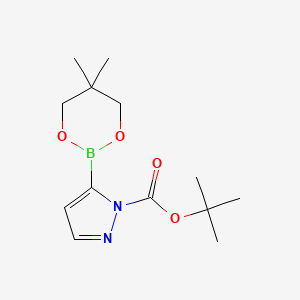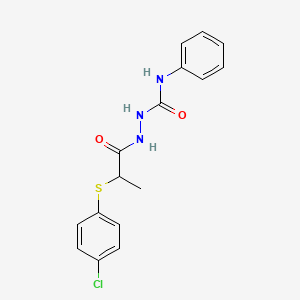![molecular formula C22H18O2 B6328080 (2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one CAS No. 848438-93-7](/img/structure/B6328080.png)
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one, also known as Benzyloxybenzylketone (BBK), is an organic compound with a variety of scientific applications. It is a colorless crystalline solid that is soluble in polar organic solvents and is used as a reagent in organic synthesis. BBK is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
BBK is used as an intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of fluorescence probes and imaging agents. In addition, BBK is used as a reagent in the synthesis of chiral molecules, which are important in the development of new drugs.
Wirkmechanismus
BBK is a versatile reagent that can be used in a variety of reactions, including the Knoevenagel condensation, the Wittig reaction, and the Stork enamine reaction. In the Knoevenagel condensation, BBK acts as an electron-withdrawing group, which increases the electrophilicity of the carbonyl group and facilitates the nucleophilic attack of the amine. In the Wittig reaction, BBK acts as an electrophile, which reacts with the nucleophilic phosphorus ylide to form a new carbon-carbon bond. In the Stork enamine reaction, BBK acts as an electrophile, which reacts with the nucleophilic enamine to form a new carbon-carbon bond.
Biochemical and Physiological Effects
BBK has been studied for its biochemical and physiological effects. Studies have shown that BBK has antioxidant, anti-inflammatory, and anti-cancer properties. In addition, BBK has been shown to have neuroprotective and cardioprotective effects. BBK has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
BBK is a versatile reagent that can be used in a variety of reactions. The main advantage of using BBK in lab experiments is its ability to facilitate the synthesis of a wide range of organic compounds. However, BBK is not suitable for use in reactions involving highly reactive substrates, as it may cause side reactions. In addition, BBK is not suitable for use in reactions involving air- and moisture-sensitive substrates, as it may react with the moisture in the air.
Zukünftige Richtungen
The potential future directions for BBK include its use in the development of new drugs, its use in the synthesis of fluorescent probes and imaging agents, its use in the synthesis of chiral molecules, and its use in the treatment of neurological disorders. Additionally, BBK could be explored for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, BBK could be studied for its potential use in the synthesis of polymers and other materials.
Synthesemethoden
BBK can be synthesized by a variety of methods, including the Knoevenagel condensation, the Wittig reaction, and the Stork enamine reaction. The most common method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an aromatic or aliphatic amine in the presence of a base and a catalyst. The reaction produces a β-keto amide, which can be hydrolyzed to yield BBK.
Eigenschaften
IUPAC Name |
1-phenyl-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)24-17-19-7-3-1-4-8-19/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFCBADEWBWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724448 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
CAS RN |
848438-93-7 |
Source


|
| Record name | 3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328010.png)

![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)
![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)






